2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Description
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, there are general methods available for the synthesis of similar compounds. For instance, one approach to synthesize quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[3,2-d]pyrimidin-2-yl core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a methoxyphenyl group, a phenyl group, a thioacetamide group, and a p-tolyl group attached to different positions of the core structure .Scientific Research Applications
Anticancer Activity
Research by Al-Sanea et al. (2020) focused on synthesizing compounds with modifications to the pyrimidine ring structure, showing that certain derivatives exhibit anticancer activity against a variety of cancer cell lines. This suggests the compound's potential utility in developing new anticancer agents (Al-Sanea et al., 2020).
Radiopharmaceutical Applications
Dollé et al. (2008) described the synthesis and application of DPA-714, a derivative with a fluorine atom allowing for PET imaging to study the translocator protein, indicating its use in neuroimaging and the study of neurological disorders (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting potential therapeutic benefits for inflammatory diseases (Abu‐Hashem et al., 2020).
Chemical Reactivity and Biological Evaluation
Farouk et al. (2021) explored the chemical reactivity of N-pyrimidinylacetamide derivatives towards various amines, leading to a range of biologically active compounds. This research provides insights into the compound's versatile reactivity, which could be harnessed for developing new therapeutic agents (Farouk et al., 2021).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives, showing effectiveness against various bacterial and fungal strains. This includes work by Kerru et al. (2019), who synthesized thienopyrimidine linked rhodanine derivatives with potent antimicrobial properties (Kerru et al., 2019).
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-18-8-10-20(11-9-18)30-24(33)17-36-28-31-25-23(19-6-4-3-5-7-19)16-29-26(25)27(34)32(28)21-12-14-22(35-2)15-13-21/h3-16,29H,17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYAJKZPXQCVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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